4-(4-Chloro-5-methyl-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(4-Chloro-5-methyl-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound belonging to the class of piperazine derivatives Piperazines are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 4-chloro-5-methyl-pyrimidin-2-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) are typical reducing agents.
Substitution: Alkyl halides, amines, and strong bases like sodium hydride (NaH) are often employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines or other derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have been studied for their potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: The compound and its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester: This compound lacks the methyl group at the 2-position of the piperazine ring.
4-(4-Chloro-5-methyl-pyrimidin-2-yl)-1-methyl-piperazine-1-carboxylic acid tert-butyl ester: This compound has a different position for the methyl group on the piperazine ring.
Uniqueness: 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, which can influence its reactivity and biological activity. The presence of both the chloro and methyl groups on the pyrimidinyl core, along with the methyl group on the piperazine ring, contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-10-8-17-13(18-12(10)16)19-6-7-20(11(2)9-19)14(21)22-15(3,4)5/h8,11H,6-7,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIFOQFCTLCERC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC=C(C(=N2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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